molecular formula C15H18N4O6 B11494080 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11494080
M. Wt: 350.33 g/mol
InChI Key: SWWYPEJZDKMRMJ-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Nitration: The imidazole ring is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Alkylation: The methyl group is introduced via an alkylation reaction using methyl iodide.

    Acylation: The final step involves the acylation of the imidazole derivative with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Imidazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes.

Medicine

    Anticancer Agents: Some imidazole derivatives have shown potential as anticancer agents.

    Antifungal Agents: Used in the treatment of fungal infections.

Industry

    Polymer Additives: Used as additives in the production of polymers.

    Dyes and Pigments: Imidazole derivatives are used in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Ornidazole: Another nitroimidazole used for its antimicrobial effects.

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of the trimethoxyphenyl group, which may confer additional biological activity and improved pharmacokinetic properties compared to other nitroimidazole derivatives.

Properties

Molecular Formula

C15H18N4O6

Molecular Weight

350.33 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C15H18N4O6/c1-9-16-7-14(19(21)22)18(9)8-13(20)17-10-5-11(23-2)15(25-4)12(6-10)24-3/h5-7H,8H2,1-4H3,(H,17,20)

InChI Key

SWWYPEJZDKMRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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